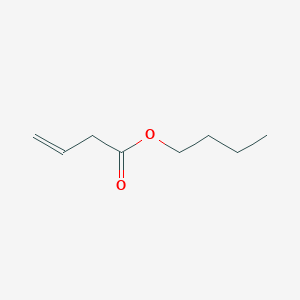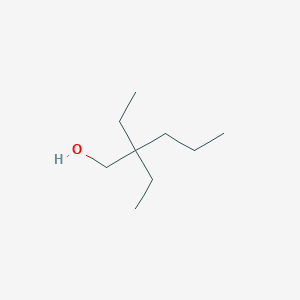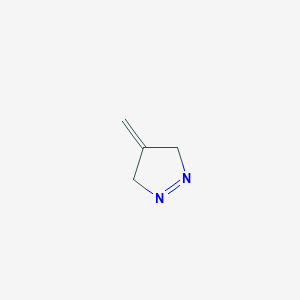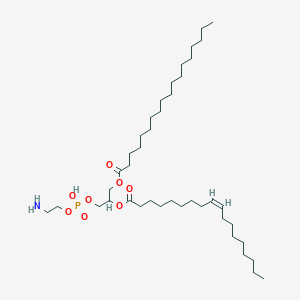
Diyttrium trisulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dysprosium trisulphate is a rare earth metal compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline powder that is insoluble in water and has a molecular formula of Dy2(SO4)3. Dysprosium trisulphate has various applications in the field of science, including catalysis, magnetic resonance imaging, and biomedical research.
Applications De Recherche Scientifique
Dysprosium trisulphate has various applications in scientific research. One of the most significant applications is in catalysis. Dysprosium trisulphate has been shown to be an effective catalyst for the synthesis of various organic compounds, including esters and amides. It has also been used in the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation.
Another application of dysprosium trisulphate is in magnetic resonance imaging (MRI). Dysprosium trisulphate has unique magnetic properties that make it an ideal contrast agent for MRI. It has been shown to improve the image quality of MRI scans, making it easier to detect and diagnose various medical conditions.
Mécanisme D'action
The mechanism of action of dysprosium trisulphate is not fully understood. However, it is believed to work by interacting with various enzymes and proteins in the body. Dysprosium trisulphate has been shown to inhibit the activity of certain enzymes, which can lead to changes in cellular metabolism and function.
Effets Biochimiques Et Physiologiques
Dysprosium trisulphate has various biochemical and physiological effects. In animal studies, dysprosium trisulphate has been shown to affect the levels of various hormones and neurotransmitters in the body. It has also been shown to affect the function of various organs, including the liver and kidneys.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of dysprosium trisulphate is its unique magnetic properties, which make it an ideal contrast agent for MRI. It is also an effective catalyst for the synthesis of various organic compounds. However, dysprosium trisulphate is relatively expensive and can be difficult to obtain in large quantities. It also has limited solubility in water, which can make it challenging to work with in certain experiments.
Orientations Futures
There are several future directions for research on dysprosium trisulphate. One area of research is in the development of new catalysts for organic synthesis. Dysprosium trisulphate has shown promise as a catalyst for the synthesis of various organic compounds, and further research could lead to the development of more efficient and effective catalysts.
Another area of research is in the development of new contrast agents for MRI. Dysprosium trisulphate has unique magnetic properties that make it an ideal contrast agent, and further research could lead to the development of even better agents.
Conclusion:
In conclusion, dysprosium trisulphate is a rare earth metal compound that has various applications in scientific research. It is an effective catalyst for the synthesis of various organic compounds and has unique magnetic properties that make it an ideal contrast agent for MRI. Further research is needed to fully understand the mechanism of action of dysprosium trisulphate and to develop new applications for this compound.
Méthodes De Synthèse
The most common method for synthesizing dysprosium trisulphate involves the reaction of dysprosium oxide with sulfuric acid. The reaction takes place at high temperatures, and the resulting product is then purified through various techniques such as filtration and crystallization.
Propriétés
Numéro CAS |
13510-71-9 |
|---|---|
Nom du produit |
Diyttrium trisulphate |
Formule moléculaire |
Y2(SO4)3 O12S3Y2 |
Poids moléculaire |
466 g/mol |
Nom IUPAC |
yttrium(3+);trisulfate |
InChI |
InChI=1S/3H2O4S.2Y/c3*1-5(2,3)4;;/h3*(H2,1,2,3,4);;/q;;;2*+3/p-6 |
Clé InChI |
RTAYJOCWVUTQHB-UHFFFAOYSA-H |
SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Y+3].[Y+3] |
SMILES canonique |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Y+3].[Y+3] |
Autres numéros CAS |
13510-71-9 |
Pictogrammes |
Irritant |
Synonymes |
diyttrium trisulphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Benzo[g]pteridine-2,4(1H,3H)-dione, 1,3,7,8-tetramethyl-](/img/structure/B82157.png)






